molecular formula C10H17ClO B13180076 2-(Chloromethyl)-2-cyclopentyloxolane

2-(Chloromethyl)-2-cyclopentyloxolane

Cat. No.: B13180076
M. Wt: 188.69 g/mol
InChI Key: FSLIWDGRYDVNFK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-cyclopentyloxolane is an organic compound characterized by a cyclopentane ring fused with an oxolane ring and a chloromethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-cyclopentyloxolane typically involves the reaction of cyclopentanol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to promote the cyclization process.

    Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-cyclopentyloxolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethanol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products

    Substitution: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation: Oxirane derivatives are formed.

    Reduction: Cyclopentylmethanol derivatives are obtained.

Scientific Research Applications

2-(Chloromethyl)-2-cyclopentyloxolane has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-cyclopentyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting or modifying their functions. The molecular pathways involved include:

    Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles, leading to the formation of new chemical bonds.

    Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying their active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of an oxolane ring.

    2-(Chloromethyl)-2-methyl-oxirane: Contains an oxirane ring instead of an oxolane ring.

    2-(Chloromethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-(Chloromethyl)-2-cyclopentyloxolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

2-(chloromethyl)-2-cyclopentyloxolane

InChI

InChI=1S/C10H17ClO/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h9H,1-8H2

InChI Key

FSLIWDGRYDVNFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCO2)CCl

Origin of Product

United States

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